molecular formula C19H20FN3O3 B2637425 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea CAS No. 891104-18-0

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Cat. No.: B2637425
CAS No.: 891104-18-0
M. Wt: 357.385
InChI Key: WRCJZHDJUKOFJF-UHFFFAOYSA-N
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Description

The compound 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a pyrrolidin-5-one core substituted with a 3-fluorophenyl group at the 1-position and a 4-methoxybenzyl moiety on the urea nitrogen. The pyrrolidinone ring may confer conformational rigidity, while the methoxybenzyl substituent could enhance solubility compared to more lipophilic groups .

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-17-7-5-13(6-8-17)11-21-19(25)22-15-10-18(24)23(12-15)16-4-2-3-14(20)9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCJZHDJUKOFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions.

    Attachment of the Methoxybenzyl Urea Moiety: This final step can be accomplished through urea formation reactions, where the methoxybenzyl group is introduced using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of various diseases. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The fluorinated phenyl group may enhance the compound's potency by improving its binding affinity to target proteins involved in tumor growth and proliferation.

Enzyme Inhibition Studies

Research has shown that urea derivatives can act as enzyme inhibitors. The specific configuration of this compound may allow it to inhibit enzymes that are critical in metabolic pathways.

  • Protease Inhibition : Case studies have demonstrated that similar compounds can effectively inhibit proteases, which play vital roles in various physiological processes, including apoptosis and immune response modulation.

NMR Spectroscopy Applications

Due to the presence of fluorine atoms, this compound can be analyzed using nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}F NMR.

  • Binding Studies : NMR techniques have been utilized to study the binding interactions between this compound and various proteins, providing insights into its mechanism of action at the molecular level. For instance, studies involving fluorinated compounds have successfully identified binding epitopes on proteins through 19F^{19}F NMR spectroscopy .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values significantly lower than control compounds.
Study 2 Enzyme InhibitionIdentified as a potent inhibitor of serine proteases, with a binding affinity comparable to established inhibitors.
Study 3 NMR AnalysisUsed 19F^{19}F NMR to elucidate binding sites on human serum albumin, confirming the utility of fluorinated compounds in structural biology .

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

Thiazole-Containing Ureas ()

Compounds such as 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) and its derivatives (8b, 8c) share urea functionalities but replace the pyrrolidinone with a thiazole ring. Key differences include:

Compound Substituents on Urea Molecular Weight (g/mol) Yield (%)
8a 3-Fluorophenyl 362.1 50.3
8b 3,5-Dichlorophenyl 412.0 58.1
8c 3-Chloro-4-fluorophenyl 396.0 55.3
Target Compound 4-Methoxybenzyl + 3-Fluorophenyl ~385–400 (estimated) N/A
  • Key Observations :
    • The thiazole-containing derivatives (8a–c) exhibit moderate yields (50–58%), suggesting comparable synthetic challenges for the target compound .
    • Fluorine substitution (8a) reduces molecular weight and may improve metabolic stability compared to chlorinated analogs (8b, 8c) .
Pyridinyl and Heterocyclic Ureas ()

Compounds like 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (1) highlight the role of fluorine in enhancing bioactivity (e.g., glucokinase activation). The target compound’s 3-fluorophenyl group may similarly stabilize dipole interactions in binding pockets, while the methoxybenzyl group could offer better solubility than methyl substituents .

Pyrrolidinone-Based Analogues ()

  • 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (1042725-27-8): Shares the pyrrolidinone core and methoxybenzyl group but lacks the 3-fluorophenyl substitution. This absence may reduce electronic interactions critical for target binding .
  • ETHYL 3-(1-(4-FLUOROBENZYL)-5-OXOPYRROLIDIN-3-YL)-3-OXOPROPANOATE: Substitutes a 4-fluorobenzyl group instead of 3-fluorophenyl. The para-fluorine position may alter steric hindrance or π-stacking compared to the target compound’s meta-substitution .

Structure-Activity Relationship (SAR) Trends

Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and reduces metabolic degradation compared to bulkier halogens like chlorine .

Methoxybenzyl vs. Methyl Groups : The 4-methoxybenzyl substituent likely improves solubility and membrane permeability relative to simpler alkyl groups .

Pyrrolidinone vs.

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H25FN4O3C_{18}H_{25}FN_{4}O_{3}, with a molecular weight of approximately 347.8 g/mol. The structure includes a pyrrolidinone ring, a fluorophenyl group, and a methoxybenzyl urea moiety, which are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₅FN₄O₃
Molecular Weight347.8 g/mol
IUPAC Name1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxybenzyl)urea

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various cellular pathways, influencing processes related to disease mechanisms. The fluorophenyl and methoxybenzyl groups enhance its interaction with biological macromolecules, potentially affecting pharmacokinetics and pharmacodynamics.

Biological Activity

Research has indicated that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea exhibits significant promise in various therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of compounds with similar structures can exhibit potent antitumor effects by inhibiting specific cancer cell lines. For instance, compounds targeting the Met kinase have demonstrated efficacy in xenograft models, suggesting potential for this compound in cancer therapy .
  • Antimicrobial Properties : Some studies suggest that compounds structurally related to this urea derivative may possess antibacterial and antifungal activities, indicating a broad spectrum of potential applications in infectious diseases .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antineoplastic Activity : A study on substituted phenyl derivatives indicated that specific modifications could enhance the inhibition of tumor growth in vivo. Compounds similar to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea showed promising results against various cancer cell lines, including gastric carcinoma models .
  • Inhibition of Enzymatic Activity : Research on related urea derivatives has demonstrated their ability to inhibit key enzymes involved in disease pathways, including carbonic anhydrases, which play a role in tumor progression .

Comparative Analysis

A comparative analysis with similar compounds reveals unique features that may influence their biological activity:

Compound NameStructural FeaturesBiological Activity
1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)ureaChlorophenyl instead of fluorophenylPotentially less potent due to electronic effects
1-(1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)ureaMethylphenyl groupVaries in binding affinity compared to fluorinated versions

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be optimized in academic settings?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling a fluorophenyl-substituted pyrrolidinone intermediate with a 4-methoxybenzyl isocyanate derivative. Key steps include:

  • Intermediate synthesis : Formation of the 5-oxopyrrolidin-3-yl scaffold via cyclization of substituted β-ketoamides or via ring-opening of epoxides under acidic conditions .
  • Urea formation : Reacting the pyrrolidinone intermediate with 4-methoxybenzyl isocyanate in anhydrous solvents (e.g., THF or DCM) under nitrogen .
  • Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity) for yield improvement. Flow-chemistry setups may enhance reproducibility and reduce side reactions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) .
  • Crystallography : Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, especially for distinguishing regioisomers or verifying substituent positions (e.g., fluorophenyl vs. methoxybenzyl orientation) .

Advanced Research Questions

Q. What methodologies are effective for studying the crystal structure and conformational dynamics of this urea derivative?

  • Methodological Answer :

  • XRD analysis : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures). Analyze hydrogen-bonding patterns between the urea moiety and adjacent functional groups to understand packing interactions .
  • Molecular dynamics (MD) simulations : Use software like Gaussian or Amber to model conformational flexibility of the pyrrolidinone ring and urea linkage. Compare simulated IR/Raman spectra with experimental data to validate dynamics .

Q. How can researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Solubility and permeability :
  • Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. Compare with structurally similar urea derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to identify substituent effects .
  • Permeability : Employ Caco-2 cell monolayers or PAMPA assays. For low permeability, consider prodrug strategies (e.g., esterification of the methoxy group) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites using fragmentation patterns .

Q. What strategies can address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay validation : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) using positive controls (e.g., known kinase inhibitors for kinase assays).
  • Data normalization : Use Z-score analysis to account for batch effects. For conflicting IC50_{50} values, repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.